Technical Whitepaper: Physicochemical Profiling and Synthesis of 4-[(2-chlorophenoxy)acetyl]morpholine
Technical Whitepaper: Physicochemical Profiling and Synthesis of 4-[(2-chlorophenoxy)acetyl]morpholine
Executive Summary
4-[(2-chlorophenoxy)acetyl]morpholine is a synthetic organic compound characterized by the integration of a 2-chlorophenoxy moiety and a morpholine ring, bridged by an acetyl linker. This architectural framework is highly relevant in medicinal chemistry and agrochemical development due to the synergistic effects of the lipophilic halogenated aromatic ring and the hydrophilic morpholine heterocycle[1][2]. The compound possesses the molecular formula C12H14ClNO3 and a molecular weight of 255.70 g/mol [3][4]. This whitepaper provides a comprehensive guide to its physicochemical properties, synthetic methodologies, and analytical validation protocols.
Physicochemical Properties & Molecular Data
Accurate molecular weight determination and structural profiling are foundational for downstream pharmacological screening and formulation[5][6]. The quantitative data for 4-[(2-chlorophenoxy)acetyl]morpholine is summarized below.
| Property | Value | Method/Source |
| Molecular Formula | C12H14ClNO3 | Elemental Analysis / Computed[3][4] |
| Average Molecular Weight | 255.70 g/mol | Isotopic Average Calculation[3][7] |
| Monoisotopic / Exact Mass | 255.0662 Da | High-Resolution Mass Spectrometry[4] |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 4 | Structural Analysis (O, O, O, N) |
| Rotatable Bonds | 4 | Structural Analysis |
Chemical Synthesis & Mechanistic Pathways
The synthesis of 4-[(2-chlorophenoxy)acetyl]morpholine relies on a two-stage convergent approach. The first stage involves the construction of the 2-chlorophenoxyacetic acid core via a Williamson ether synthesis[8][9]. The second stage is an amidation reaction where the carboxylic acid is activated and coupled with morpholine.
Causality in Experimental Design: The Williamson ether synthesis is selected for its robust yield in forming aryl ethers from phenoxide ions and primary alkyl halides[9]. For the amidation step, converting the intermediate acid to an acyl chloride using thionyl chloride (SOCl2) ensures a highly reactive electrophilic center, driving the coupling with the secondary amine (morpholine) to completion without the need for expensive peptide coupling reagents like HATU or EDC.
Synthesis workflow of 4-[(2-chlorophenoxy)acetyl]morpholine.
Step-by-Step Experimental Protocol: Synthesis
Stage 1: Preparation of 2-Chlorophenoxyacetic Acid
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Deprotonation: Dissolve 2-chlorophenol (1.0 eq) in a 30% aqueous sodium hydroxide (NaOH) solution to generate the highly nucleophilic phenoxide ion. Maintain the temperature at 0–5 °C using an ice-water bath.
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Alkylation: Slowly add an aqueous solution of sodium chloroacetate (1.1 eq) dropwise to the reaction mixture[10].
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Reflux: Heat the mixture to reflux (approx. 100–102 °C) for 5 hours to drive the SN2 substitution.
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Acidification & Isolation: Cool the reaction to room temperature and acidify to pH 1–2 using 2.0 M HCl. Collect the resulting white precipitate (2-chlorophenoxyacetic acid) via vacuum filtration and dry under a vacuum.
Stage 2: Amidation to Target Compound
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Activation: Suspend the dried 2-chlorophenoxyacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl2, 1.5 eq) dropwise, followed by a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases, yielding 2-chlorophenoxyacetyl chloride.
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Coupling: Concentrate the mixture in vacuo to remove excess SOCl2. Redissolve the acyl chloride in DCM and cool to 0 °C.
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Amine Addition: Add morpholine (1.2 eq) and triethylamine (TEA, 1.5 eq) dropwise. The TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of morpholine[1].
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Workup: Stir at room temperature for 4 hours. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate to yield the crude 4-[(2-chlorophenoxy)acetyl]morpholine.
Analytical Characterization & Molecular Weight Determination
To validate the structural integrity and confirm the molecular weight of 255.70 g/mol , a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is employed[5][11].
Causality in Experimental Design: Electrospray Ionization (ESI) is selected as the ionization source for MS because it is a "soft" ionization technique. Unlike Electron Impact (EI), ESI prevents the fragmentation of the morpholine ring, allowing for the accurate measurement of the intact molecular ion ([M+H]+)[6][11].
Analytical validation logic for mass and structural confirmation.
Step-by-Step Experimental Protocol: LC-MS Analysis
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Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Dilute to a final working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
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Chromatographic Separation: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.
-
Ionization & Detection: Introduce the eluent into the mass spectrometer equipped with an ESI source operating in positive ion mode[11]. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.
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Data Interpretation: Monitor the mass-to-charge (m/z) spectrum. The target compound (Exact Mass: 255.0662 Da) will readily accept a proton in the acidic mobile phase, yielding a dominant [M+H]+ peak at m/z 256.07 [4][5]. The presence of the chlorine atom will also produce a distinct M+2 isotopic peak at m/z 258.07 with approximately 33% relative abundance, confirming the presence of the 35Cl/37Cl isotopes.
Pharmacological and Chemical Relevance
The molecular formula C12H14ClNO3 encapsulates functional groups that are highly prized in rational drug design[1][2].
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Morpholine Ring: The inclusion of the morpholine heterocycle significantly enhances the aqueous solubility of the parent molecule while maintaining favorable membrane permeability[1]. The oxygen atom acts as a hydrogen bond acceptor, which can improve binding affinity to target kinases or enzymes[1].
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2-Chlorophenoxy Group: The halogenated aromatic ring provides lipophilicity, driving hydrophobic interactions within target binding pockets. Furthermore, the ether linkage (phenoxy) introduces conformational flexibility, allowing the molecule to adapt to complex receptor topologies[2][8].
References
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Title: Phenoxyacetic acid - Wikipedia Source: Wikipedia URL: [Link]
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Title: What is Mass Spectrometry? Source: Broad Institute URL: [Link]
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Title: Mass Spectrometry for Molecular Weight: Common Methods and Applications Source: MtoZ Biolabs URL: [Link]
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Title: Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review Source: Jetir.org URL: [Link]
-
Title: VIX Ligand Summary Page - C12H14ClNO3 Source: RCSB PDB URL: [Link]
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